molecular formula C19H11ClN2O4 B343014 4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide

4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide

Cat. No.: B343014
M. Wt: 366.8 g/mol
InChI Key: XCMHUGFIAUOUDM-UHFFFAOYSA-N
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Description

4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide is a chemical compound with the molecular formula C19H11ClN2O4 It is a derivative of dibenzofuran, which is known for its stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of dibenzofuran derivatives. One common method involves the bromination of dibenzofuran, followed by a series of reactions to introduce the nitro and chloro groups. The final step usually involves the formation of the amide bond under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted benzamides.

Scientific Research Applications

4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing and may reveal more about its molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan: The parent compound, known for its stability and use in various chemical reactions.

    4-chloro-N-dibenzo[b,d]furan-2-yl-3-nitrobenzamide: A closely related compound with similar structural features but different reactivity.

    5-chloro-N1-(dibenzo[b,d]furan-4-yl)-N3-(dibenzo[b,d]thiophen-2-yl)-N1,N3-diphenylbenzene-1,3-diamine: Another derivative with unique properties and applications.

Uniqueness

4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H11ClN2O4

Molecular Weight

366.8 g/mol

IUPAC Name

4-chloro-N-dibenzofuran-3-yl-3-nitrobenzamide

InChI

InChI=1S/C19H11ClN2O4/c20-15-8-5-11(9-16(15)22(24)25)19(23)21-12-6-7-14-13-3-1-2-4-17(13)26-18(14)10-12/h1-10H,(H,21,23)

InChI Key

XCMHUGFIAUOUDM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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